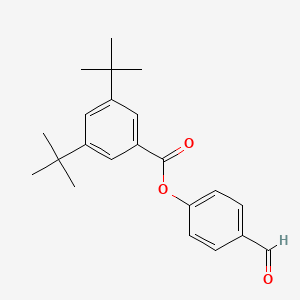

4-Formylphenyl 3,5-di-tert-butylbenzoate

説明

BenchChem offers high-quality 4-Formylphenyl 3,5-di-tert-butylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formylphenyl 3,5-di-tert-butylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C22H26O3 |

|---|---|

分子量 |

338.4 g/mol |

IUPAC名 |

(4-formylphenyl) 3,5-ditert-butylbenzoate |

InChI |

InChI=1S/C22H26O3/c1-21(2,3)17-11-16(12-18(13-17)22(4,5)6)20(24)25-19-9-7-15(14-23)8-10-19/h7-14H,1-6H3 |

InChIキー |

AFHVFONEDJZBCI-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C=O)C(C)(C)C |

製品の起源 |

United States |

Synthesis of 4-Formylphenyl 3,5-di-tert-butylbenzoate: A Technical Guide

Executive Summary

The synthesis of 4-formylphenyl 3,5-di-tert-butylbenzoate involves the esterification of 3,5-di-tert-butylbenzoic acid with 4-hydroxybenzaldehyde. This molecule is a highly valued building block in materials science and drug development, often serving as a sterically hindered intermediate for the construction of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and complex Schiff base ligands.

This whitepaper outlines the mechanistic rationale, route selection, and step-by-step experimental protocols required to synthesize this target with high yield and purity.

Mechanistic Rationale & Route Selection

Esterification of sterically hindered aromatic acids with phenolic nucleophiles presents a unique synthetic challenge. Phenols, such as 4-hydroxybenzaldehyde, are significantly weaker nucleophiles than aliphatic alcohols, making direct Fischer esterification unusable for preparative purposes[1].

When evaluating synthetic strategies, two primary routes are typically considered:

-

Route A: Steglich Esterification. This method utilizes dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alongside a 4-dimethylaminopyridine (DMAP) catalyst. While mild, the slow nucleophilic attack of the phenol increases the probability of a deleterious side reaction: the 1,3-rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea[2].

-

Route B: Acid Chloride Method. This route converts the carboxylic acid into a highly reactive acyl chloride. The extreme electrophilicity of the acid chloride easily overcomes the weak nucleophilicity of the phenol, driving the reaction irreversibly to completion[3]. The reaction is typically carried out in the presence of pyridine, which neutralizes the generated HCl and acts as a nucleophilic catalyst[4].

Given the steric bulk of the tert-butyl groups and the poor nucleophilicity of the phenol, Route B is the superior, self-validating choice.

Fig 1. Logical evaluation of esterification routes for hindered phenols.

Experimental Methodology: The Acid Chloride Route

The following protocol utilizes oxalyl chloride rather than thionyl chloride. Oxalyl chloride allows for milder reaction conditions (0 °C to room temperature) and produces only gaseous byproducts (CO, CO₂, HCl), which simplifies the isolation of the sensitive acid chloride intermediate.

Fig 2. Step-by-step experimental workflow for the acid chloride route.

Step-by-Step Protocol

Phase 1: Formation of 3,5-di-tert-butylbenzoyl chloride

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add 3,5-di-tert-butylbenzoic acid (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M solution. Add 1–2 drops of anhydrous N,N-dimethylformamide (DMF).

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5 equiv) dropwise via syringe.

-

Causality: DMF reacts with oxalyl chloride to form a catalytic Vilsmeier-Haack intermediate, which rapidly activates the carboxylic acid.

-

Self-Validation: The reaction progress is visually self-validating. Vigorous gas evolution (CO, CO₂) will occur. Once gas evolution ceases (typically 1–2 hours at room temperature), the activation is complete.

-

-

Concentration: Concentrate the mixture in vacuo to remove solvent and unreacted oxalyl chloride. This prevents excess oxalyl chloride from reacting with the phenol in the next step. Redissolve the resulting crude oil/solid in fresh anhydrous DCM.

Phase 2: Esterification

-

Preparation of Nucleophile: In a separate flame-dried flask, dissolve 4-hydroxybenzaldehyde (0.95 equiv, kept slightly sub-stoichiometric to ensure complete consumption) and anhydrous pyridine (2.0 equiv) in anhydrous DCM. Cool to 0 °C.

-

Coupling: Add the acid chloride solution dropwise to the phenol/pyridine mixture over 15 minutes.

-

Causality: Pyridine serves a dual purpose: it acts as an acid scavenger to precipitate pyridinium chloride, and it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate[4].

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. The target ester will appear as a new UV-active spot with a higher

value than the highly polar phenolic starting material.

-

Phase 3: Workup and Purification

-

Quench: Quench the reaction by adding water. Transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to remove any unreacted carboxylic acid), and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure ester.

Quantitative Data & Analytical Validation

To ensure reproducibility, researchers should adhere to the stoichiometric ratios outlined in Table 1 and validate the final product using the expected

Table 1: Standard Reaction Stoichiometry (10 mmol scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 3,5-di-tert-butylbenzoic acid | 234.34 | 1.00 | 2.34 g | Electrophile Precursor |

| Oxalyl Chloride | 126.93 | 1.50 | 1.29 mL | Activating Agent |

| DMF | 73.09 | 0.05 | 1-2 drops | Catalyst |

| 4-Hydroxybenzaldehyde | 122.12 | 0.95 | 1.16 g | Nucleophile |

| Pyridine | 79.10 | 2.00 | 1.62 mL | Base / Catalyst |

Table 2: Analytical Validation (Expected H NMR Shifts in CDCl₃)

| Proton Assignment | Expected Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~9.95 - 10.05 | Singlet | 1H |

| Aromatic (Formylphenyl, ortho to CHO) | ~7.90 - 8.00 | Doublet | 2H |

| Aromatic (Benzoate, ortho to ester) | ~8.00 - 8.10 | Doublet | 2H |

| Aromatic (Benzoate, para to ester) | ~7.70 - 7.80 | Triplet | 1H |

| Aromatic (Formylphenyl, meta to CHO) | ~7.35 - 7.45 | Doublet | 2H |

| tert-Butyl groups (-C(CH₃)₃) | ~1.35 - 1.40 | Singlet | 18H |

Note: The massive 18-proton singlet around 1.35 ppm combined with the distinct aldehyde proton at ~10.0 ppm serves as the definitive diagnostic signature for the successful formation of the target molecule.

References

-

Wikipedia Contributors. "Steglich esterification." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Chemguide. "Preparation of Esters." Chemguide.co.uk. Available at:[Link]

-

OpenStax. "21.4 Chemistry of Acid Halides." Organic Chemistry. Available at:[Link]

-

Chemistry LibreTexts. "2.8: Acid Halides for Ester Synthesis." LibreTexts. Available at:[Link]

Sources

4-Formylphenyl 3,5-di-tert-butylbenzoate: Structural Logic, Synthesis, and Applications in Advanced Chemical Design

Executive Summary

In the landscape of advanced organic synthesis and drug development, the precise control of molecular reactivity and physicochemical properties is paramount. 4-Formylphenyl 3,5-di-tert-butylbenzoate (CAS: 431940-71-5) emerges as a highly specialized, bifunctional building block designed to meet these exacting demands[1]. Commercially utilized in specialized libraries[2], this compound features a striking structural dichotomy: a highly reactive electrophilic center (the formyl group) coupled with an ultra-bulky, lipophilic tail (the 3,5-di-tert-butylbenzoate moiety).

This in-depth technical guide explores the causality behind the compound's physicochemical behavior, provides a self-validating synthetic methodology, and details its orthogonal reactivity profile for applications in supramolecular chemistry and prodrug design.

Physicochemical Profiling & Structural Logic

The utility of 4-formylphenyl 3,5-di-tert-butylbenzoate is rooted in the strategic placement of its functional groups. The 3,5-di-tert-butylphenyl motif is a privileged structure in materials science[3]. The extreme steric bulk of the tert-butyl groups prevents unwanted intermolecular π-π stacking, thereby enhancing solubility in organic solvents and preventing aggregation in large macromolecular architectures.

Furthermore, this steric umbrella shields the central ester linkage from nucleophilic attack, conferring exceptional hydrolytic stability. This allows the unshielded 4-formyl group to undergo diverse transformations without risking the cleavage of the ester backbone.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics that dictate the compound's behavior in synthetic and biological matrices.

| Property | Value | Structural Implication |

| Molecular Formula | C₂₂H₂₆O₃ | High carbon-to-heteroatom ratio dictates strong lipophilicity. |

| Molecular Weight | 338.44 g/mol | Optimal mass range for small-molecule building blocks and ligands. |

| LogP (Predicted) | 5.8 ± 0.2 | Highly lipophilic; ideal for enhancing membrane permeability in prodrugs[3]. |

| Topological Polar Surface Area | 43.4 Ų | Excellent profile for passive lipid bilayer diffusion. |

| Rotatable Bonds | 4 | Provides necessary conformational flexibility for host-guest induced fit. |

| Hydrogen Bond Donors | 0 | Prevents unwanted aggregation via intermolecular H-bonding. |

| Hydrogen Bond Acceptors | 3 | Allows targeted interactions with biological targets or Lewis acid catalysts. |

Synthetic Methodology & Validation System

The synthesis of 4-formylphenyl 3,5-di-tert-butylbenzoate relies on the esterification of 4-hydroxybenzaldehyde with 3,5-di-tert-butylbenzoyl chloride. Due to the extreme steric hindrance of the acyl chloride, standard esterification conditions often lead to poor yields. The protocol below utilizes catalytic nucleophilic assistance to overcome this activation energy barrier, adapting validated conditions for bulky acyl chlorides[4].

Step-by-Step Experimental Protocol

Step 1: Preparation of the Reaction Matrix

-

Action: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly electrophilic acid chloride. DCM provides optimal solvation energy for both the polar phenolic aldehyde and the highly lipophilic product.

Step 2: Base and Catalyst Introduction

-

Action: Add Triethylamine (TEA, 2.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

-

Causality: TEA acts as the primary stoichiometric acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. DMAP is the critical nucleophilic catalyst (). It attacks the sterically hindered acid chloride to form an acylpyridinium intermediate. This intermediate is highly electrophilic and less sterically encumbered, facilitating rapid attack by the phenoxide ion.

Step 3: Acyl Chloride Addition

-

Action: Cool the reaction mixture to 0 °C. Slowly add a solution of 3,5-di-tert-butylbenzoyl chloride (1.1 eq) in dry DCM dropwise over 30 minutes[4].

-

Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction, suppressing the formation of side products and ensuring high regioselectivity at the phenolic oxygen rather than the aldehyde.

Step 4: Reaction Maturation & Work-up

-

Action: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor completion via Thin-Layer Chromatography (TLC).

-

Action: Quench with water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine[4].

-

Causality: The 1M HCl wash selectively protonates and removes residual TEA and DMAP. The NaHCO₃ wash neutralizes and extracts any unreacted 3,5-di-tert-butylbenzoic acid.

Validation Metrics (Expected NMR):

-

¹H NMR (CDCl₃): The diagnostic aldehyde proton will appear as a sharp singlet at ~10.0 ppm. The massive steric bulk of the tert-butyl groups will manifest as a prominent 18-proton singlet at ~1.35 ppm.

Reactivity Profile and Orthogonal Functionalization

The true power of 4-formylphenyl 3,5-di-tert-butylbenzoate lies in its orthogonal reactivity. The ester bond is effectively "locked" by the steric shielding of the tert-butyl groups (). This allows chemists to subject the formyl group to aggressive nucleophilic conditions without risking ester saponification.

Orthogonal reactivity pathways of the unshielded formyl group.

Mechanism of Hydrolytic Stability

To understand why the ester core survives the harsh conditions required for the downstream transformations shown above, one must visualize the steric environment.

Mechanism of hydrolytic stability via steric shielding by tert-butyl groups.

Applications in Drug Development & Materials Science

Lipophilic Prodrug Strategies: Many active pharmaceutical ingredients (APIs) containing primary amines suffer from poor oral bioavailability due to high polarity. By condensing the amine API with 4-formylphenyl 3,5-di-tert-butylbenzoate to form a Schiff base (imine), the overall LogP is drastically increased. The bulky ester acts as a lipophilic carrier, facilitating passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB). Once internalized, the imine can undergo controlled hydrolysis to release the active drug.

Supramolecular Architectures: In the synthesis of dendrimers and Metal-Organic Frameworks (MOFs), solubility is a constant bottleneck. The incorporation of the 3,5-di-tert-butylbenzoate moiety via Wittig olefination of the formyl group yields highly conjugated, yet highly soluble, organic linkers. The tert-butyl groups act as "bumpers," preventing the massive aromatic systems from aggregating and precipitating out of solution prematurely.

References

- "4-Formylphenyl 3,5-di-tert-butylbenzo

- "4-formylphenyl 3,5-di-tert-butylbenzo

- "3,5-Di-tert-butyl-4-hydroxybenzoic acid". Benchchem.

- "Benzo-15-crown-5 | High-Purity Crown Ether". Benchchem.

-

Steglich, W., & Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst". Angewandte Chemie International Edition.[Link]

-

Greene, T. W., & Wuts, P. G. M. (2014). "Protective Groups in Organic Synthesis". Wiley.[Link]

Sources

4-Formylphenyl 3,5-di-tert-butylbenzoate: A Key Dendritic Building Block

This technical guide details the chemical identity, synthesis, and application of 4-Formylphenyl 3,5-di-tert-butylbenzoate (CAS 431940-71-5), a critical intermediate in the synthesis of supramolecular dendrimers and liquid crystalline materials.

Technical Guide & Synthesis Protocol

Introduction & Significance

4-Formylphenyl 3,5-di-tert-butylbenzoate is a specialized ester intermediate primarily utilized in the construction of self-assembling supramolecular structures, specifically Percec-type dendrons . The molecule features a bulky 3,5-di-tert-butylbenzoate "tail" which induces solubility and steric patterning, and a reactive 4-formylphenyl "head" which serves as a versatile handle for further functionalization (e.g., Schiff base formation, Wittig reactions).

This compound is essential for researchers working in:

-

Liquid Crystals: Generating columnar mesophases through π-π stacking and steric repulsion.

-

Dendrimer Synthesis: Acting as a first-generation (G1) branching unit.

-

Supramolecular Chemistry: Creating self-organizing nanostructures.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| Chemical Name | 4-Formylphenyl 3,5-di-tert-butylbenzoate |

| Synonyms | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-, 4-formylphenyl ester |

| CAS Number | 431940-71-5 |

| Molecular Formula | C₂₂H₂₆O₃ |

| Molecular Weight | 338.45 g/mol |

| Structure | Ester of 3,5-di-tert-butylbenzoic acid & 4-hydroxybenzaldehyde |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in water |

Synthesis Protocol

The synthesis of 4-Formylphenyl 3,5-di-tert-butylbenzoate is typically achieved via a Steglich esterification or an Acid Chloride method. The Acid Chloride method is recommended for scalability and higher yields.

Method: Acid Chloride Esterification

Reagents:

-

Precursor A: 3,5-Di-tert-butylbenzoic acid (CAS 16225-26-6) or its Acid Chloride (CAS 35273-70-0).

-

Precursor B: 4-Hydroxybenzaldehyde (CAS 123-08-0).

-

Catalyst/Base: Triethylamine (Et₃N) and 4-Dimethylaminopyridine (DMAP).

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

-

Activation (If starting from Acid):

-

Dissolve 3,5-di-tert-butylbenzoic acid (1.0 eq) in anhydrous DCM.

-

Add Thionyl Chloride (SOCl₂, 1.2 eq) and a catalytic drop of DMF.

-

Reflux for 3 hours under inert atmosphere (N₂/Ar) until gas evolution ceases.

-

Remove solvent and excess SOCl₂ under vacuum to obtain the crude acid chloride.

-

-

Esterification:

-

Dissolve 4-Hydroxybenzaldehyde (1.0 eq) and Et₃N (1.2 eq) in anhydrous DCM (0.2 M concentration) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add a catalytic amount of DMAP (0.1 eq).

-

Dropwise add the solution of 3,5-di-tert-butylbenzoyl chloride (from Step 1) in DCM over 30 minutes.

-

Allow the reaction to warm to Room Temperature (RT) and stir overnight (12–16 hours).

-

-

Work-up & Purification:

-

Quench the reaction with water.

-

Wash the organic layer sequentially with:

-

1M HCl (to remove amines).

-

Saturated NaHCO₃ (to remove unreacted acid).

-

Brine.[1]

-

-

Dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Recrystallization: Purify the crude solid by recrystallization from Ethanol/Hexane or via flash column chromatography (SiO₂, Hexane:EtOAc gradient).

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway via acid chloride activation.

Characterization Data (Expected)

To validate the synthesis, the following spectroscopic signatures should be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ ~8.0–7.4 ppm (m, Ar-H): Aromatic protons from both rings. The benzoate protons (ortho to ester) typically appear as a doublet around 8.0 ppm.

-

δ ~1.3–1.4 ppm (s, 18H): tert-Butyl groups (-C(CH₃)₃).

-

-

IR Spectroscopy:

-

~1735 cm⁻¹: Ester C=O stretch.

-

~1700 cm⁻¹: Aldehyde C=O stretch.

-

~2960 cm⁻¹: C-H stretch (tert-butyl).

-

Applications in Supramolecular Chemistry

This molecule serves as a "focal point" functionalized dendron. The aldehyde group allows for the attachment of the bulky benzoate unit to various cores (e.g., amines, siloxanes) to create:

-

Liquid Crystalline Dendrimers: The tapered shape of the 3,5-di-tert-butylbenzoate group drives self-assembly into columnar hexagonal phases.

-

Schiff Base Ligands: Reaction with primary amines yields imine-linked liquid crystals.

Dendronization Workflow

Figure 2: Application of the intermediate in generating liquid crystalline mesophases.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work within a fume hood, especially during the acid chloride step (SOCl₂ releases HCl/SO₂ gas).

-

Storage: Store in a cool, dry place. The aldehyde group is susceptible to oxidation to carboxylic acid over long periods; store under inert gas (Argon) if possible.

References

-

Percec, V., et al. "Self-assembly of semifluorinated minidendrons attached to electron-acceptor groups." Journal of Polymer Science Part A: Polymer Chemistry, 2002.[2] Link

-

ChemicalBook. "4-Formylphenyl 3,5-di-tert-butylbenzoate Product Page." Link

-

BenchChem. "Synthesis Protocols for 3,5-di-tert-butylbenzoate derivatives." Link

Sources

Spectroscopic Profile of 4-Formylphenyl 3,5-di-tert-butylbenzoate: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Formylphenyl 3,5-di-tert-butylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The information presented herein is a synthesis of established spectroscopic principles and data from analogous structures, offering a robust predictive profile for this specific molecule.

Introduction

4-Formylphenyl 3,5-di-tert-butylbenzoate is an aromatic ester of significant interest due to its potential applications in organic synthesis and materials science. The presence of a reactive aldehyde group, a sterically hindered benzoate moiety, and two aromatic rings bestows upon it a unique combination of chemical properties. Accurate structural elucidation through spectroscopic methods is paramount for its application and further development. This guide provides a detailed exposition of its predicted spectroscopic data, the underlying principles of interpretation, and the experimental protocols for data acquisition.

Chemical Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the chemical structure of 4-Formylphenyl 3,5-di-tert-butylbenzoate with the standard numbering convention is provided below.

Caption: Chemical structure of 4-Formylphenyl 3,5-di-tert-butylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 4-Formylphenyl 3,5-di-tert-butylbenzoate in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of both rings, the aldehydic proton, and the protons of the tert-butyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.05 | s | 1H | H-aldehyde |

| ~8.00 | d, J ≈ 8.5 Hz | 2H | H-3', H-5' |

| ~7.85 | d, J ≈ 1.5 Hz | 2H | H-2, H-6 |

| ~7.60 | t, J ≈ 1.5 Hz | 1H | H-4 |

| ~7.35 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' |

| ~1.35 | s | 18H | C(CH ₃)₃ |

Causality Behind Predicted Chemical Shifts:

-

Aldehydic Proton (~10.05 ppm): The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its direct attachment to the aromatic ring, hence its downfield chemical shift.

-

Aromatic Protons (7.35-8.00 ppm): The protons on the 4-formylphenyl ring (H-2', H-3', H-5', H-6') will appear as two doublets due to ortho-coupling. The protons ortho to the electron-withdrawing aldehyde and ester groups (H-3', H-5') are expected to be further downfield compared to the protons meta to these groups (H-2', H-6'). The protons on the 3,5-di-tert-butylbenzoyl ring will appear as a doublet (H-2, H-6) and a triplet (H-4) due to meta-coupling.

-

tert-Butyl Protons (~1.35 ppm): The 18 protons of the two equivalent tert-butyl groups will appear as a sharp singlet in the upfield region, characteristic of these sterically bulky, electron-donating groups.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | C HO |

| ~164.5 | C =O (ester) |

| ~155.0 | C-1' |

| ~151.0 | C-3, C-5 |

| ~136.0 | C-4' |

| ~132.0 | C-1 |

| ~130.5 | C-3', C-5' |

| ~128.0 | C-4 |

| ~122.5 | C-2', C-6' |

| ~122.0 | C-2, C-6 |

| ~35.0 | C (CH₃)₃ |

| ~31.5 | C(C H₃)₃ |

Causality Behind Predicted Chemical Shifts:

-

Carbonyl Carbons (~191.0 and ~164.5 ppm): The aldehydic and ester carbonyl carbons are significantly deshielded and appear at the lowest field due to the high electronegativity of the oxygen atoms.

-

Aromatic Carbons (122.0-155.0 ppm): The chemical shifts of the aromatic carbons are influenced by the attached functional groups. Carbons attached to oxygen (C-1') and the bulky tert-butyl groups (C-3, C-5) will be downfield.

-

tert-Butyl Carbons (~35.0 and ~31.5 ppm): The quaternary and methyl carbons of the tert-butyl groups will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2870 | Strong | Aliphatic C-H stretch (tert-butyl) |

| ~2850, ~2750 | Weak-Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1735 | Strong | Ester C=O stretch |

| ~1705 | Strong | Aldehyde C=O stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250-1100 | Strong | Ester C-O stretch |

Expert Insights on IR Absorptions:

-

Carbonyl Stretching: The presence of two strong absorption bands in the carbonyl region is a key diagnostic feature. The ester carbonyl stretch is expected at a higher wavenumber (~1735 cm⁻¹) compared to the aldehyde carbonyl (~1705 cm⁻¹), which is conjugated with the aromatic ring.[2][3]

-

Aldehyde C-H Stretch: The characteristic, and often weak, pair of bands around 2850 cm⁻¹ and 2750 cm⁻¹ for the aldehyde C-H stretch is a definitive indicator of the formyl group.[4]

-

Aromatic and Aliphatic C-H Stretches: The distinction between aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) provides confirmation of both the aromatic rings and the tert-butyl groups.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.[6]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 354.18

-

Major Fragments:

| m/z | Proposed Fragment |

| 233 | [C₁₅H₂₁O₂]⁺ (3,5-di-tert-butylbenzoyl cation) |

| 191 | [C₁₄H₁₉]⁺ (loss of CO₂ from the benzoyl cation) |

| 121 | [C₇H₅O₂]⁺ (4-formylphenoxide radical cation) |

| 105 | [C₇H₅O]⁺ (benzoyl cation) |

| 93 | [C₆H₅O]⁺ (phenoxide radical cation) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Trustworthiness of Fragmentation Pathway:

The primary fragmentation pathway in EI-MS for phenyl esters involves the cleavage of the ester bond.[6] For 4-Formylphenyl 3,5-di-tert-butylbenzoate, this would lead to two main fragment ions: the 3,5-di-tert-butylbenzoyl cation (m/z 233) and the 4-formylphenoxide radical cation (m/z 121). Further fragmentation of the benzoyl portion would involve the loss of CO and subsequent rearrangements. The tert-butyl groups are also prone to fragmentation, leading to the stable tert-butyl cation (m/z 57).

Caption: Predicted primary fragmentation pathway of 4-Formylphenyl 3,5-di-tert-butylbenzoate in EI-MS.

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and spectroscopic analysis of 4-Formylphenyl 3,5-di-tert-butylbenzoate.

Synthesis of 4-Formylphenyl 3,5-di-tert-butylbenzoate

This procedure is adapted from standard esterification methods.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-di-tert-butylbenzoic acid (1.0 eq.) and 4-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure of the purified product using NMR, IR, and MS as detailed below.

Caption: Experimental workflow for the synthesis of 4-Formylphenyl 3,5-di-tert-butylbenzoate.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a solution of the sample (~10-20 mg) in deuterated chloroform (CDCl₃, ~0.7 mL).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[7]

-

-

IR Spectroscopy:

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for rapid and easy sample handling. Alternatively, a KBr pellet can be prepared.

-

-

Mass Spectrometry:

-

Introduce the sample into a mass spectrometer with an electron ionization (EI) source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of 4-Formylphenyl 3,5-di-tert-butylbenzoate based on the analysis of its constituent functional groups and data from structurally related compounds. The presented NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers in the synthesis, identification, and application of this compound. The logical framework and expert insights provided herein are intended to facilitate a deeper understanding of the structure-property relationships of this and similar molecules.

References

- N. E. A. El-Gamel. (2016). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Australian Journal of Chemistry, 69(1), 125-128.

-

Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). Sebacic acid, butyl 4-formylphenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Metin Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

SpectraBase. (n.d.). Phthalic acid, 3,5-dimethylphenyl 4-formylphenyl ester - Optional[13C NMR]. Retrieved from [Link]

-

Organic Syntheses. (n.d.). di-tert-butyl. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H- (A) and ¹³C-NMR (B) spectra of monomer 1. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (a) 4-(3,5-di-tert-butyl-4-hydroxybenzoyloxy). Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Ditert-butyl-o-benzoquinone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Di-tert-butyl chlorobenzene. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Formylphenyl 3,5-di-tert-butylbenzoate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-Formylphenyl 3,5-di-tert-butylbenzoate, a novel benzoate ester with significant potential in medicinal chemistry and materials science. We will explore its molecular structure, synthesis, and characterization, and discuss its prospective applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of Novel Benzoate Esters

Benzoate esters are a fundamental class of organic compounds, formed from the condensation of benzoic acid and an alcohol.[1] Their versatility makes them a cornerstone in drug discovery, where they can function as prodrugs to improve the bioavailability of parent molecules or act as the primary pharmacophore.[1] The strategic use of the ester linkage allows for modifications to a drug's lipophilicity, which in turn enhances its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

4-Formylphenyl 3,5-di-tert-butylbenzoate is a molecule of interest due to the unique combination of its constituent parts. The 3,5-di-tert-butylbenzoate moiety is known for its antioxidant properties, while the 4-formylphenyl group provides a reactive site for further chemical modifications, making it a valuable building block in organic synthesis.[2][3]

Molecular Structure and Properties

The molecular structure of 4-Formylphenyl 3,5-di-tert-butylbenzoate combines a substituted benzoic acid with a substituted phenol. The bulky tert-butyl groups on the benzoate ring are expected to influence the molecule's conformation and reactivity.

Predicted Molecular Properties:

| Property | Predicted Value |

| Molecular Formula | C22H26O3 |

| Molecular Weight | 354.44 g/mol |

| Appearance | Likely a white or off-white crystalline solid |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. |

Synthesis of 4-Formylphenyl 3,5-di-tert-butylbenzoate

The synthesis of this target molecule can be achieved through several established esterification methods. A common and effective approach is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1]

Proposed Synthesis Workflow:

Caption: Proposed synthesis of 4-Formylphenyl 3,5-di-tert-butylbenzoate.

Detailed Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3,5-di-tert-butylbenzoic acid and 1.2 equivalents of 4-hydroxybenzaldehyde in a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount (e.g., 0.1 equivalents) of a strong acid, such as sulfuric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized 4-Formylphenyl 3,5-di-tert-butylbenzoate.

Spectroscopic Analysis Workflow:

Caption: Workflow for the structural characterization of the target compound.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the aldehyde proton, and singlets for the tert-butyl groups.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester and aldehyde groups, as well as for the aromatic and tert-butyl carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and aldehyde functional groups.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 4-Formylphenyl 3,5-di-tert-butylbenzoate suggest a range of potential applications.

Pharmaceutical Applications

-

Antioxidant and Anti-inflammatory Agents: The 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a well-known antioxidant scaffold.[3] This suggests that the parent benzoic acid and its derivatives could possess antioxidant and anti-inflammatory properties.

-

Building Block for Novel Therapeutics: The formyl group serves as a versatile chemical handle for the synthesis of more complex molecules, such as Schiff bases and other derivatives with potential biological activities.[4] For example, it can be a precursor for compounds used in the treatment of neurodegenerative diseases.[1]

-

Local Anesthetics: Benzoate derivatives have been explored as local anesthetics, suggesting a potential avenue for the application of this novel compound.[5]

Materials Science Applications

-

Polymer Chemistry: The aldehyde functionality allows for the incorporation of this molecule into polymer backbones through reactions like condensation polymerization, potentially imparting antioxidant properties to the resulting materials.

-

Liquid Crystals: The rigid, aromatic core of the molecule suggests potential applications in the development of new liquid crystalline materials.

Conclusion

4-Formylphenyl 3,5-di-tert-butylbenzoate represents a promising molecular scaffold with diverse potential applications. This guide has provided a comprehensive overview of its proposed synthesis, detailed characterization methodologies, and prospective uses in both pharmaceutical and material sciences. The synthetic accessibility and the versatile reactivity of its functional groups make it an attractive target for further research and development.

References

- The Cutting Edge of Drug Discovery: A Technical Guide to the Synthesis and Application of Novel Benzoate Esters - Benchchem. (n.d.).

- KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents. (n.d.).

- (2RS)-2-(4-FORMYLPHENYL)PROPANOIC ACID synthesis - ChemicalBook. (n.d.).

- 4-formylphenyl acetate - 878-00-2, C9H8O3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. (n.d.).

- Applications of Pharmaceutical-grade Sodium Benzoate: Pharmaceutical Preparations, Pharmaceutical Synthetic Intermediates, Pharmaceutical Excipients - healthychemical. (n.d.).

- Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Publishing. (2019, February 26).

- 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL) - MDPI. (2025, June 26).

- From Food To Industry Versatile Applications Of Benzoic Acid - Annexe Chem. (2025, January 13).

- Supplementary Information. (n.d.).

- View PDF Version - RSC Advances - The Royal Society of Chemistry. (2014, May 1).

- 4-TERT-BUTYL-2-(5-TERT-BUTYL-2-OXO-3H-BENZOFURAN-3-YL)PHENYL-3,5-DI-TERT-BUTYL-4-HYDROXYBENZOATE - precisionFDA. (n.d.).

- 2,4-di-tert-butyl phenyl 3,5-di-tert-butyl-4-hydroxybenzoate, 4221-80-1. (n.d.).

- Crystal structure of 4-acetylphenyl 3-methylbenzoate - PMC - NIH. (n.d.).

- 2,4-Di-tert-butylphenyl 3′,5′-di-tert-butyl-4′-hydroxybenzoate - Echemi. (n.d.).

- Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate - PMC. (n.d.).

- 3,5-Di-tert-butyl-4-hydroxybenzoic acid 98%. (n.d.).

- 3,5-di-tert-Butyl-4-hydroxybenzaldehyde - the NIST WebBook. (n.d.).

- Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). - ResearchGate. (n.d.).

- 3,5-di-tert-Butyl-4-hydroxybenzaldehyde - the NIST WebBook. (n.d.).

- 2',4'-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate | 4221-80-1 - ChemicalBook. (2025, December 31).

- METHYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOATE AldrichCPR | Sigma-Aldrich. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. annexechem.com [annexechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

Strategic Selection and Preparation of Starting Materials for 4-Formylphenyl 3,5-di-tert-butylbenzoate Synthesis

Executive Summary

The synthesis of 4-Formylphenyl 3,5-di-tert-butylbenzoate represents a classic challenge in the preparation of liquid crystalline mesogens and supramolecular precursors. The molecule combines a sterically demanding hydrophobic anchor (the 3,5-di-tert-butylbenzoyl group) with a reactive, polarizable head group (the formylphenyl moiety).

Success in this synthesis is not determined by the final coupling step alone, but by the rigorous selection and pre-activation of the starting materials.[1] Standard Fischer esterification fails here due to the significant steric shielding of the carbonyl carbon by the bulky tert-butyl groups.[1] This guide details the preparation of the requisite 3,5-di-tert-butylbenzoyl chloride and the purification of 4-hydroxybenzaldehyde , providing a robust, self-validating protocol for researchers.

Retrosynthetic Analysis & Strategic Disconnection

To navigate the steric hindrance at the 3 and 5 positions of the benzoate ring, we must abandon thermodynamic equilibrium methods (acid + alcohol

The Disconnection Logic

-

Bond to Break: The ester C-O bond.

-

Fragment A (Electrophile): 3,5-Di-tert-butylbenzoyl chloride (Activated Acid).

-

Fragment B (Nucleophile): 4-Hydroxybenzaldehyde (Phenol).

-

Key Constraint: The tert-butyl groups create a "picket fence" around the carbonyl, necessitating the use of a nucleophilic catalyst (DMAP) to facilitate the attack of the phenol.

Figure 1: Retrosynthetic breakdown highlighting the necessity of the acid chloride pathway.

Starting Material A: 3,5-Di-tert-butylbenzoic Acid (Precursor to Acid Chloride)

The acid component is not a standard commodity chemical like benzoic acid; it is often synthesized via the oxidation of 3,5-di-tert-butyltoluene or the carbonation of the corresponding Grignard reagent.[1]

Critical Quality Attributes (CQAs)

Before activation, the raw acid must meet specific criteria to ensure the subsequent acid chloride formation proceeds without generating tarry byproducts.

| Attribute | Specification | Reason for Control |

| Purity (HPLC) | >98.0% | Impurities (e.g., mono-tert-butyl derivatives) lead to inseparable ester mixtures. |

| Water Content | <0.1% | Water consumes thionyl chloride and regenerates the unreactive acid during the coupling step.[1] |

| Appearance | White Crystalline Solid | Yellowing indicates oxidation products (quinones) that poison the final crystallization.[1] |

Activation Protocol: Synthesis of 3,5-Di-tert-butylbenzoyl Chloride

Direct reaction with phenol is impossible. We must convert the acid to the acid chloride.[1][2][3] Note that due to steric bulk, this reaction requires forcing conditions compared to unsubstituted benzoic acid.[1]

Reagents:

-

3,5-Di-tert-butylbenzoic acid (1.0 equiv)[4]

-

Thionyl Chloride (

) (5.0 equiv) - Acts as solvent and reagent -

N,N-Dimethylformamide (DMF) (Catalytic, 1-2 drops) - Essential Vilsmeier-Haack type activation

Step-by-Step Methodology:

-

Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Charging: Add 3,5-di-tert-butylbenzoic acid (solid) to the flask.

-

Reagent Addition: Add thionyl chloride carefully. The solid may not dissolve immediately.[1][5]

-

Catalysis: Add 1-2 drops of dry DMF. Observation: Vigorous bubbling (

and -

Reflux: Heat the mixture to reflux (

). The sterics require a reaction time of 3-5 hours , significantly longer than standard benzoyl chloride synthesis.[1] -

Completion Check: The solution should become homogenous and clear light yellow.[1]

-

Isolation: Distill off excess

under reduced pressure. Add dry toluene and re-evaporate (azeotropic removal of traces of -

Product: The residue is 3,5-di-tert-butylbenzoyl chloride, a low-melting solid or viscous oil.[1] Use immediately for the coupling step; do not store for long periods.

Technical Insight: The DMF catalyst forms a highly reactive chloroiminium intermediate (Vilsmeier reagent) which attacks the sterically hindered carboxylic acid much faster than

alone [1].[1]

Starting Material B: 4-Hydroxybenzaldehyde

While commercially available, "bottle grade" 4-hydroxybenzaldehyde is rarely pure enough for high-yield esterification.[1] It suffers from two main issues:

-

Oxidation: The aldehyde slowly oxidizes to 4-hydroxybenzoic acid.[1]

-

Hydration: It is hygroscopic.[1]

Purification Protocol

Using oxidized aldehyde results in the formation of anhydride impurities and lowers the yield of the target ester.[1]

Recrystallization Procedure:

-

Solvent System: Water/Ethanol (9:1 v/v).[1]

-

Dissolution: Dissolve crude 4-hydroxybenzaldehyde in the minimum amount of boiling solvent.

-

Filtration: Hot filter to remove insoluble dust or polymer particles.[1]

-

Crystallization: Allow to cool slowly to room temperature, then to

. Rapid cooling traps acid impurities.[1] -

Drying: Vacuum dry over

for 24 hours. This is critical; any moisture will hydrolyze the acid chloride prepared in Section 2.[1]

The Coupling Reaction: Steric Management

The reaction between the Acid Chloride (A) and the Phenol (B) requires a base to scavenge the HCl byproduct. However, standard bases (Triethylamine) are often insufficient to drive the reaction to completion due to the steric wall of the tert-butyl groups.

The Solution: Nucleophilic Catalysis with DMAP (4-Dimethylaminopyridine).

Mechanism of Action

DMAP does not just act as a base; it attacks the acid chloride to form an N-acylpyridinium ion .[1] This intermediate projects the acyl group away from the steric bulk of the tert-butyl groups and is more susceptible to nucleophilic attack by the phenol than the acid chloride itself [2].[1]

Figure 2: The Steglich-type activation mechanism allows the phenol to bypass the steric hindrance of the tert-butyl groups.

Recommended Protocol

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Stoichiometry:

-

4-Hydroxybenzaldehyde: 1.0 equiv

-

3,5-Di-tert-butylbenzoyl chloride: 1.1 equiv

-

Triethylamine (Auxiliary Base): 1.2 equiv

-

DMAP (Catalyst): 0.1 equiv (10 mol%)

-

-

Procedure:

-

Dissolve the aldehyde, TEA, and DMAP in DCM at

. -

Add the acid chloride (dissolved in minimal DCM) dropwise.[1]

-

Allow to warm to Room Temperature.[1][6][7][8] Stir for 12-16 hours.

-

Workup: Wash with dilute HCl (to remove DMAP/TEA), then

, then Brine. -

Purification: Recrystallization from Ethanol/Hexane is typically sufficient for liquid crystal grade purity.[1]

-

References

-

Clayden, J. (2001).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link

-

Greenberg, J. A., & Sammakia, T. (2017).[1][8] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[1] The Journal of Organic Chemistry, 82(6), 3245–3251.[1] Link

-

Organic Syntheses. (1925).[1][6] tert-Butyl Chloride (General handling of t-butyl compounds). Org.[1][5][6][9] Synth. 5, 35. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Strategic Derivatization of 4-Formylphenyl 3,5-di-tert-butylbenzoate: A Technical Guide

Topic: Strategic Derivatization of 4-Formylphenyl 3,5-di-tert-butylbenzoate Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Medicinal Chemists

Executive Summary & Chemical Profile

4-Formylphenyl 3,5-di-tert-butylbenzoate (CAS: 431940-71-5) represents a high-value scaffold in organic synthesis, characterized by a distinct "Janus" architecture. It combines a sterically demanding, lipophilic 3,5-di-tert-butylbenzoyl head group with a reactive 4-formylphenyl tail.

For the researcher, this molecule offers two primary strategic advantages:

-

Steric Control: The bulky tert-butyl groups inhibit intermolecular π-π stacking, a critical feature for designing non-aggregating organic light-emitting diodes (OLEDs) and lowering the melting points of liquid crystalline materials.

-

Orthogonal Reactivity: The aldehyde functionality serves as a versatile "warhead" for chain extension or heterocycle formation, while the ester linkage remains stable under mild nucleophilic conditions, yet cleavable for prodrug applications.

This guide outlines the primary derivative pathways, providing validated protocols and mechanistic insights for leveraging this scaffold in materials science and drug discovery.

Core Reaction Pathways (The "How")

The derivatization of 4-Formylphenyl 3,5-di-tert-butylbenzoate primarily exploits the electrophilic nature of the aldehyde. Below is the reaction logic tree for this substrate.

Visualization: Reaction Logic Tree

Figure 1: Primary synthetic divergence points for the 4-formylphenyl scaffold. The aldehyde allows for modular expansion while retaining the lipophilic benzoate core.

Detailed Experimental Protocols

Protocol A: Synthesis of Liquid Crystalline Schiff Bases

Objective: Create rod-like mesogens by reacting the scaffold with 4-alkoxyanilines. The tert-butyl groups disrupt crystal packing, often inducing nematic phases at lower temperatures.

Reagents:

-

Substrate: 4-Formylphenyl 3,5-di-tert-butylbenzoate (1.0 eq)

-

Reagent: 4-Butoxyaniline (1.0 eq)

-

Solvent: Absolute Ethanol or Toluene

-

Catalyst: Glacial Acetic Acid (cat.)

Methodology:

-

Dissolution: Dissolve 1.0 mmol of the scaffold in 10 mL of absolute ethanol. If solubility is poor due to the lipophilic tail, use a 1:1 Ethanol/Toluene mix.

-

Addition: Add 1.0 mmol of 4-butoxyaniline followed by 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The aldehyde spot (

) should disappear, replaced by a lower polarity imine spot. -

Isolation: Cool the solution to room temperature. The Schiff base often precipitates as yellow needles.

-

Purification: Filter and wash with cold ethanol. Recrystallize from Ethanol/CHCl

to ensure removal of unreacted amine, which can destabilize the liquid crystal phase.

Expert Insight: Avoid water in this reaction. While the benzoate ester is relatively stable, the formed imine is susceptible to hydrolysis. Use molecular sieves (4Å) in the reaction flask for higher yields.

Protocol B: Knoevenagel Condensation for Optical Materials

Objective: Synthesize "Push-Pull" chromophores for organic photovoltaics or fluorescence applications.

Reagents:

-

Substrate: 4-Formylphenyl 3,5-di-tert-butylbenzoate (1.0 eq)

-

Reagent: Malononitrile (1.1 eq)

-

Solvent: Ethanol[1]

-

Catalyst: Piperidine (3-5 drops)

Methodology:

-

Setup: Combine substrate and malononitrile in ethanol at room temperature.

-

Catalysis: Add piperidine dropwise. A color change (usually to bright yellow or orange) indicates the formation of the conjugated anion.

-

Reaction: Stir at room temperature for 2 hours. If precipitation does not occur, heat to 50°C for 30 minutes.

-

Work-up: Pour the reaction mixture into ice-cold water acidified with dilute HCl (to neutralize piperidine). Filter the solid precipitate.[2]

Self-Validating Check: The product should exhibit a significant bathochromic shift (red-shift) in UV-Vis absorption compared to the starting aldehyde due to extended conjugation.

Potential Applications & Derivatives Table

The following table summarizes the theoretical and practical utility of derivatives synthesized from this core.

| Derivative Class | Reactive Partner | Key Property | Target Application |

| Azomethines | Long-chain Anilines | Mesomorphism, Anisotropy | Liquid Crystal Displays (LCDs), Thermochromic sensors |

| Hydrazones | Isoniazid / Hydrazides | Metal Chelation, Bioactivity | Antimicrobial agents, Iron chelators |

| Stilbenes | Benzylphosphonium salts | Fluorescence, Photo-switching | OLED Emitters, Molecular switches |

| Benzimidazoles | o-Phenylenediamine | Biostability, Kinase inhibition | Medicinal Chemistry (Anticancer scaffolds) |

Critical Analysis: The "Janus" Effect in Drug Design

In medicinal chemistry, the 3,5-di-tert-butylbenzoate moiety is not merely a protecting group; it is a pharmacophore modulator.

-

Lipophilicity (LogP): The two tert-butyl groups significantly increase LogP, facilitating passive transport across the blood-brain barrier (BBB) or cell membranes.

-

Metabolic Stability: The steric bulk at the 3,5-positions shields the ester carbonyl from rapid enzymatic hydrolysis by esterases, prolonging the half-life of the prodrug compared to unsubstituted benzoates.

-

Antioxidant Potential: Upon metabolic cleavage, the released 3,5-di-tert-butylbenzoic acid derivatives share structural homology with BHT (butylated hydroxytoluene), potentially offering secondary anti-inflammatory benefits by scavenging reactive oxygen species (ROS).

Visualization: Metabolic/Hydrolytic Fate

Figure 2: The predicted metabolic hydrolysis of the ester linkage, releasing the functional payload and the lipophilic carrier.

References

-

ChemicalBook. (n.d.). 4-Formylphenyl 3,5-di-tert-butylbenzoate Product Properties. Retrieved from

-

Hit2Lead. (n.d.). Compound Profile: 4-formylphenyl 3,5-di-tert-butylbenzoate.[3][4][5][6][7] ChemBridge Corporation. Retrieved from

-

ResearchGate. (2026). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine. (Contextual reference for 4-formylphenyl reactivity). Retrieved from

-

National Institutes of Health (NIH). (2010). Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. (Structural analogue reference). PMC. Retrieved from

Sources

- 1. Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. CAS [chemicalbook.com]

- 5. reach.ktr.or.kr [reach.ktr.or.kr]

- 6. You are being redirected... [hit2lead.com]

- 7. controlsanitario.gob.ec [controlsanitario.gob.ec]

Navigating the Bioactivity Landscape of 4-Formylphenyl 3,5-di-tert-butylbenzoate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quest for novel therapeutic agents often leads researchers down paths of unique chemical scaffolds. One such area of emerging interest is the family of 4-Formylphenyl 3,5-di-tert-butylbenzoate derivatives. This technical guide provides a comprehensive overview of the known biological activities, synthesis, and potential therapeutic applications of this compound class. We will delve into the mechanistic underpinnings of their actions, supported by available preclinical data, and offer detailed protocols for their synthesis and biological evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals aiming to explore and harness the therapeutic potential of these intriguing molecules.

Introduction: The Rationale for Investigating 4-Formylphenyl 3,5-di-tert-butylbenzoate Derivatives

The 4-Formylphenyl 3,5-di-tert-butylbenzoate core structure presents a fascinating amalgamation of chemical features ripe for biological exploration. The 3,5-di-tert-butylbenzoate moiety, a derivative of 3,5-di-tert-butyl-4-hydroxybenzoic acid, is known for its significant steric hindrance and lipophilicity, which can influence molecular interactions and membrane permeability.[1][2] The bulky tert-butyl groups often play a crucial role in stabilizing radicals, contributing to the antioxidant potential of related compounds.[1] On the other hand, the 4-formylphenyl group provides a reactive aldehyde functionality, a versatile handle for forming Schiff bases or other derivatives, and a potential pharmacophore for interacting with biological targets.

While direct and extensive research on this specific combined scaffold is still emerging, preliminary investigations and studies on structurally related compounds suggest a range of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This guide will synthesize the available data to build a coherent picture of their potential and provide a roadmap for future research.

Synthesis and Chemical Derivatization

The synthesis of 4-Formylphenyl 3,5-di-tert-butylbenzoate derivatives typically involves an esterification reaction between 3,5-di-tert-butylbenzoic acid and a substituted 4-hydroxybenzaldehyde. The versatility of this synthetic route allows for the introduction of various substituents on either aromatic ring, enabling the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

General Synthesis Protocol

A common method for synthesizing the parent compound, 4-Formylphenyl 3,5-di-tert-butylbenzoate, is through an acid-catalyzed esterification or by using a coupling agent.

Step-by-Step Protocol: Synthesis of 4-Formylphenyl 3,5-di-tert-butylbenzoate

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 3,5-di-tert-butylbenzoic acid and 1.2 equivalents of 4-hydroxybenzaldehyde in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Coupling Agent Addition: Add 1.5 equivalents of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Opportunities for Derivatization

The 4-formyl group is a key site for further chemical modification to explore a wider range of biological activities. For instance, reaction with primary amines can yield a variety of Schiff base derivatives, which are known to possess a broad spectrum of pharmacological effects.[3]

Biological Activities and Therapeutic Potential

While the body of literature specifically on 4-Formylphenyl 3,5-di-tert-butylbenzoate derivatives is nascent, we can infer potential activities from related structures.

Anticancer Properties

Structurally analogous phenyl benzoate derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] The mechanism of action for some of these compounds involves the induction of apoptosis, as indicated by an accumulation of cells in the Sub-G1 phase of the cell cycle.[4] It is hypothesized that the lipophilic nature of the di-tert-butylphenyl group facilitates membrane interaction and cellular uptake, while the overall molecular geometry allows for binding to specific intracellular targets.

Hypothesized Anticancer Signaling Pathway

Caption: General workflow for synthesis and biological screening.

Conclusion and Future Directions

The 4-Formylphenyl 3,5-di-tert-butylbenzoate scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse biological activities, inferred from related compound classes, make these derivatives attractive candidates for further investigation. Future research should focus on synthesizing a focused library of these compounds and their Schiff base derivatives, followed by systematic screening for anticancer, anti-inflammatory, and antimicrobial activities. Elucidating their mechanisms of action and conducting in vivo studies will be critical next steps in validating their therapeutic potential.

References

- Unveiling the Biological Potential of 4-Formylphenyl Benzenesulfonate Derivatives: A Comparative Guide. Benchchem.

- Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. ResearchGate.

- Comparative Analysis of the Biological Activities of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Derivatives. Benchchem.

- Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). ResearchGate.

- Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. MDPI.

- Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. Journal of Materials Chemistry B (RSC Publishing).

Sources

Technical Monograph: 4-Formylphenyl 3,5-di-tert-butylbenzoate

This is an in-depth technical monograph on 4-Formylphenyl 3,5-di-tert-butylbenzoate , a specialized intermediate utilized primarily in the synthesis of functional materials, liquid crystals, and supramolecular assemblies.

CAS Registry Number: 431940-71-5 Molecular Formula: C₂₂H₂₆O₃ Molecular Weight: 338.44 g/mol

Part 1: Executive Summary & Chemical Identity

4-Formylphenyl 3,5-di-tert-butylbenzoate serves as a critical "Janus" molecule in materials science: one face presents a sterically bulky, highly lipophilic 3,5-di-tert-butylbenzoate tail, while the other presents a reactive aldehyde head. This dual nature makes it an ideal building block for:

-

Liquid Crystal Engineering: The bulky tert-butyl groups suppress crystalline packing, lowering melting points and enhancing solubility in mesogenic mixtures, often promoting nematic phases over smectic ones.

-

Dendritic & Polymer Capping: It acts as a lipophilic "stopper" for dendrimers or polymers, preventing aggregation and improving solubility in organic solvents.

-

Supramolecular Synthons: The aldehyde group allows for facile conversion into Schiff bases (imines), stilbenes, or cinnamic acid derivatives via Knoevenagel condensation.

Structural Analysis

The molecule consists of two distinct domains linked by an ester bond:

-

Domain A (The Anchor): The 3,5-di-tert-butylphenyl moiety. The two tert-butyl groups at the meta positions provide significant steric bulk. This prevents π-π stacking interactions from becoming too strong, which is crucial for designing soluble organic semiconductors and low-melting liquid crystals.

-

Domain B (The Reactive Handle): The 4-formylphenyl moiety. The aldehyde (-CHO) at the para position is electronically activated for nucleophilic addition, making it a versatile attachment point.

Part 2: Synthesis & Production Protocols

Due to the steric hindrance imposed by the bulky tert-butyl groups flanking the carbonyl carbon of the benzoic acid, standard Fischer esterification is often inefficient. The Acid Chloride Method is the preferred synthetic route for high yield and purity.

Reaction Scheme (DOT Visualization)

Figure 1: Stepwise synthesis via Acid Chloride activation. The acid chloride route overcomes steric hindrance.

Detailed Experimental Protocol

Objective: Synthesize 10.0 g of 4-Formylphenyl 3,5-di-tert-butylbenzoate.

Step 1: Activation (Acid Chloride Formation)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

-

Reagents: Charge the flask with 3,5-di-tert-butylbenzoic acid (7.0 g, 29.9 mmol). Add Thionyl Chloride (SOCl₂) (10 mL, excess) and 2 drops of DMF (catalyst).

-

Reaction: Reflux the mixture at 80°C for 3 hours. The solution should turn clear, indicating conversion to the acid chloride.

-

Workup: Remove excess SOCl₂ under reduced pressure (rotary evaporator). Co-evaporate with dry toluene (2x 20 mL) to remove trace thionyl chloride. Note: The resulting acid chloride is moisture-sensitive; use immediately.

Step 2: Esterification

-

Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen atmosphere.

-

Solvent System: Dissolve 4-hydroxybenzaldehyde (3.65 g, 29.9 mmol) and Triethylamine (Et₃N) (4.5 g, 45 mmol) in anhydrous Dichloromethane (DCM) (100 mL). Add a catalytic amount of DMAP (4-dimethylaminopyridine, 100 mg).

-

Addition: Cool the solution to 0°C in an ice bath. Dissolve the crude acid chloride (from Step 1) in 30 mL dry DCM and add it dropwise via an addition funnel over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

-

Quench & Extraction: Quench with water (100 mL). Separate the organic layer.[1][2] Wash the organic phase with 1M HCl (2x 50 mL) to remove amines, followed by saturated NaHCO₃ (2x 50 mL) and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Hexane (1:1) to yield white crystalline needles.

Target Yield: ~8.5 g (85%). Characterization:

-

¹H NMR (CDCl₃, 400 MHz): δ 10.01 (s, 1H, -CHO), 8.01 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 7.70 (t, 1H, Ar-H), 7.40 (d, 2H, Ar-H), 1.38 (s, 18H, t-Bu).

-

IR (KBr): 1735 cm⁻¹ (Ester C=O), 1695 cm⁻¹ (Aldehyde C=O).

Part 3: Reactivity Profile & Applications

The utility of this compound lies in the orthogonality of the ester (stable under non-hydrolytic conditions) and the aldehyde (highly reactive).

Reactivity Flowchart (DOT Visualization)

Figure 2: Divergent synthesis pathways. The aldehyde handle allows access to diverse functional materials.

Key Application: Liquid Crystal Mesogens

This compound is a precursor for calamitic (rod-like) liquid crystals .

-

Mechanism: Reacting the aldehyde with an aniline derivative (e.g., 4-butylaniline) creates a Schiff base linkage (-CH=N-).

-

Role of t-Butyl Groups: In liquid crystals, the lateral bulk of the 3,5-di-tert-butyl group disrupts efficient packing. This typically:

-

Lowers the melting point (Tm).

-

Suppresses highly ordered Smectic phases, favoring the more fluid Nematic phase .

-

Increases solubility in LC mixtures (eutectic formation).

-

Key Application: Dendrimer Surface Engineering

In dendrimer chemistry, the "3,5-di-tert-butyl" motif is a standard for creating hydrophobic shells.

-

Protocol: The aldehyde can be reacted with amine-terminated dendrimers (PAMAM or PPI) via reductive amination (Aldehyde + Amine → Imine → Amine).

-

Result: A dendrimer with a non-polar, steric shell that is soluble in organic solvents and capable of encapsulating guest molecules.

Part 4: Safety & Handling (MSDS Summary)

| Parameter | Specification |

| Physical State | White to off-white crystalline solid |

| Melting Point | 139–141 °C (Typical) |

| Solubility | Soluble in DCM, CHCl₃, THF, Toluene. Insoluble in water. |

| Stability | Stable under standard conditions. Avoid strong bases (hydrolysis of ester). |

| Hazards | Irritant (Skin/Eye). May cause respiratory irritation. |

| Storage | Store in a cool, dry place under inert atmosphere (Ar/N₂) to prevent aldehyde oxidation. |

References

-

Synthesis of Hindered Benzoates: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

-

Liquid Crystal Design: Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Vol 3: Nematic and Chiral Nematic Liquid Crystals. Wiley-VCH. Link

-

Dendrimer Functionalization: Fréchet, J. M. J. (1994). Functional Polymers and Dendrimers: Reactivity, Molecular Architecture, and Interfacial Energy. Science, 263(5154), 1710-1715. Link

-

Aldehyde Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

Sources

applications of 4-Formylphenyl 3,5-di-tert-butylbenzoate in organic synthesis

Application Note: Strategic Utilization of 4-Formylphenyl 3,5-di-tert-butylbenzoate in Supramolecular and Materials Synthesis

Executive Summary & Molecule Profile

4-Formylphenyl 3,5-di-tert-butylbenzoate is a specialized "Janus" building block designed to bridge the gap between solubility/steric control and chemical reactivity.[1] It features two distinct functional domains:

-

The Steric/Lipophilic Domain: The 3,5-di-tert-butylbenzoate moiety acts as a "dendritic wedge."[1] It provides significant bulk to prevent π-π stacking aggregation and imparts high solubility in non-polar organic solvents (toluene, DCM, THF).[1]

-

The Reactive Domain: The 4-formylphenyl (benzaldehyde) group serves as a versatile electrophilic handle for downstream functionalization via condensation, oxidation, or nucleophilic addition.[1]

Primary Applications:

-

Liquid Crystals (Metallomesogens): Synthesis of rod-like or banana-shaped mesogens where the bulky end-group suppresses crystallization, favoring nematic or smectic phases.[1]

-

Dendrimer Synthesis: Acting as a focal point or surface group to control generation growth.[1]

-

Schiff Base Ligands: Precursor for Salen-type or diimine ligands in catalysis, where solubility is critical for homogeneous systems.[1]

Chemical Structure & Logic

The utility of this compound lies in its ability to solubilize rigid π-systems.[1] In the design of organic semiconductors or luminescent materials, aggregation often quenches fluorescence (ACQ).[1] The 3,5-di-tert-butyl groups sterically shield the core, enabling Aggregation-Induced Emission (AIE) or simply maintaining monomeric behavior in solution.[1]

Visualizing the Synthetic Workflow

Figure 1: Synthetic pathway from precursors to the target ester and its downstream applications in catalysis and optoelectronics.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Formylphenyl 3,5-di-tert-butylbenzoate

Rationale: Direct esterification using DCC/DMAP can be sluggish due to the steric bulk of the tert-butyl groups.[1] The Acid Chloride method is preferred for higher yields and easier purification.[1]

Reagents:

-

Thionyl chloride (SOCl₂) (1.5 equiv)

-

4-Hydroxybenzaldehyde (1.0 equiv)[1]

-

Triethylamine (TEA) or Pyridine (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a dry flask under Argon, dissolve 3,5-di-tert-butylbenzoic acid in dry toluene. Add SOCl₂ and a catalytic drop of DMF.[1] Reflux for 3 hours until gas evolution ceases. Evaporate solvent/excess SOCl₂ strictly in vacuo to yield the crude acid chloride.[1]

-

Coupling: Dissolve 4-hydroxybenzaldehyde and TEA in anhydrous DCM. Cool to 0°C.[1][3]

-

Addition: Dissolve the crude acid chloride in minimal DCM and add dropwise to the phenol solution over 30 minutes. The reaction is exothermic; maintain T < 5°C to prevent side reactions (e.g., Cannizzaro on the aldehyde).[1]

-

Reaction: Warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The product will appear as a high Rf spot compared to the polar phenol.[1]

-

Workup: Wash organic layer with 1M HCl (to remove amine), then Sat. NaHCO₃ (to remove unreacted acid), then Brine.[1] Dry over MgSO₄.[1]

-

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica, Hexane/EtOAc gradient).

Self-Validation Check:

-

IR Spectroscopy: Look for two carbonyl peaks: Ester C=O (~1735 cm⁻¹) and Aldehyde C=O (~1695 cm⁻¹).[1] Absence of broad OH stretch (~3400 cm⁻¹) confirms consumption of phenol.[1]

-

¹H NMR: Distinct singlet for aldehyde proton at ~10.0 ppm; singlet for 18 tert-butyl protons at ~1.35 ppm.[1]

Protocol B: Synthesis of Liquid Crystalline Schiff Bases (Imine Formation)

Rationale: The aldehyde group reacts with aromatic amines to form rigid rod-like cores.[1] The bulky benzoate tail prevents crystallization, often inducing nematic liquid crystal phases.[1]

Reagents:

-

4-Formylphenyl 3,5-di-tert-butylbenzoate (Target Molecule)[1]

-

Substituted Aniline (e.g., 4-butylaniline) (1.0 equiv)[1]

-

Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

-

Dissolution: Dissolve the Target Molecule in boiling absolute ethanol. (Note: If solubility is poor due to the t-butyl groups, add a small amount of Toluene or THF).[1]

-

Condensation: Add the substituted aniline and 2-3 drops of glacial acetic acid.

-

Reflux: Reflux the mixture for 4–6 hours. A color change (usually to yellow/orange) indicates imine formation.[1]

-

Isolation: Cool slowly to RT, then to 0°C. The Schiff base should precipitate as crystalline needles.

-

Filtration: Filter and wash with cold ethanol.

Data Interpretation:

| Parameter | Observation | Conclusion |